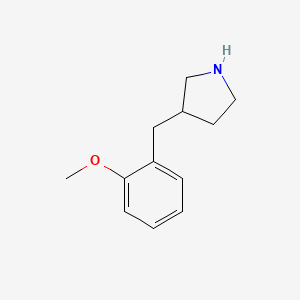

3-(2-Methoxybenzyl)pyrrolidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(2-Methoxybenzyl)pyrrolidine is a chemical compound with the molecular formula C12H17NO . It is a pale-yellow to yellow-brown solid . The IUPAC name for this compound is this compound .

Molecular Structure Analysis

The molecular structure of this compound consists of a five-membered pyrrolidine ring, which is a nitrogen heterocycle . This structure is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization .Physical And Chemical Properties Analysis

This compound is a pale-yellow to yellow-brown solid . It has a molecular weight of 281.31 . The storage temperature is 2-8°C .科学的研究の応用

Visible-Light-Mediated Iminyl Radical Generation

A study by Usami et al. (2018) demonstrates the generation of iminyl radicals from benzyl oxime ether, facilitating the synthesis of pyrroline via hydroimination cyclization. This process underscores the utility of 3-(2-methoxybenzyl)pyrrolidine derivatives in radical-mediated transformations under visible-light irradiation, highlighting their potential in organic synthesis and material science Usami et al., 2018.

Anti-Alzheimer's Activity

Research by Gupta et al. (2020) explores N-benzylated pyrrolidin-2-one derivatives for their anti-Alzheimer's activity. The study bases its design on the structure-activity relationship of donepezil, a major drug for Alzheimer's disease management, to synthesize compounds with potential therapeutic effects. This emphasizes the role of this compound derivatives in the development of novel treatments for neurodegenerative diseases Gupta et al., 2020.

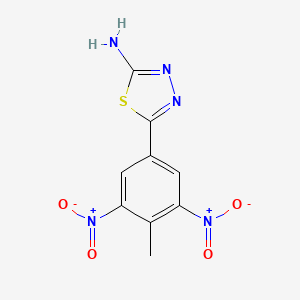

Antitubercular Activity

A study on the synthesis and evaluation of Mannich bases of imidazo[2,1-b][1,3,4]thiadiazoles by Badiger and Khazi (2013) identifies pyrrolidine derivatives as potent antitubercular agents. This work showcases the importance of this compound in the development of new antitubercular compounds, contributing to the fight against tuberculosis Badiger & Khazi, 2013.

Chemical Structure and Conformation Analysis

The crystal structure analysis of various pyrrolidine derivatives by Gasser and Stoeckli-Evans (2004) provides insights into their molecular configurations and interactions. This research aids in understanding the chemical behavior and potential applications of this compound derivatives in materials science and molecular engineering Gasser & Stoeckli-Evans, 2004.

Synthesis of Bioactive Compounds

Belveren et al. (2018) investigate the transformation of pyrrolidino[3,4-c]pyrrolidines to more bioactive pyrrolidino[3,4-b]pyrrolidines, evaluating their antibacterial and antimycobacterial activities. This underscores the potential of this compound derivatives in synthesizing bioactive molecules for pharmaceutical applications Belveren et al., 2018.

Safety and Hazards

The safety information for 3-(2-Methoxybenzyl)pyrrolidine indicates that it is potentially harmful if swallowed or inhaled . It may cause skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .

将来の方向性

Pyrrolidine derivatives, including 3-(2-Methoxybenzyl)pyrrolidine, have potential in drug discovery due to their versatile scaffold . They can be used to obtain compounds for the treatment of human diseases . Future research may focus on the design of new pyrrolidine compounds with different biological profiles .

作用機序

Target of Action

It is known that pyrrolidine derivatives can interact with a variety of biological targets . For instance, a similar compound, 3-(3-methoxybenzyl)-1H-pyrrolo [2,3-b]pyridine, has been found to interact with the Fibroblast growth factor receptor 1 (FGFR1) in humans .

Mode of Action

The pyrrolidine ring is a common feature in many biologically active compounds and is known to contribute to the stereochemistry of the molecule . The spatial orientation of substituents on the pyrrolidine ring can lead to different biological profiles due to the different binding modes to enantioselective proteins .

Pharmacokinetics

The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Result of Action

The pyrrolidine ring is a common feature in many biologically active compounds and is known to contribute to the stereochemistry of the molecule .

Action Environment

It is known that the physicochemical properties of pyrrolidine derivatives can be influenced by environmental factors .

特性

IUPAC Name |

3-[(2-methoxyphenyl)methyl]pyrrolidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-14-12-5-3-2-4-11(12)8-10-6-7-13-9-10/h2-5,10,13H,6-9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UROIFXYGKPQQPA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CC2CCNC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10394245 |

Source

|

| Record name | 3-(2-METHOXYBENZYL)PYRROLIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10394245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

191800-50-7 |

Source

|

| Record name | 3-(2-METHOXYBENZYL)PYRROLIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10394245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Chloro-2-(2,5-dimethylphenyl)imidazo[1,2-a]pyridine](/img/structure/B1351799.png)